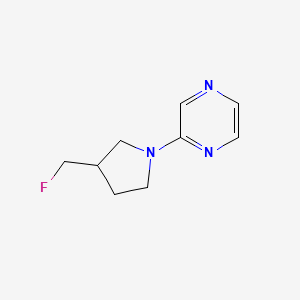

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group and a pyrazine ring

Métodos De Preparación

The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that compounds similar to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine exhibit a range of biological activities:

-

Anticancer Activity :

- Compounds with pyrazine scaffolds have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as c-Met and VEGFR-2. For instance, a related compound showed potent antiproliferative effects against various cancer cell lines (A549, MCF-7, and Hela), with IC50 values indicating significant efficacy .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazine derivatives that included the fluoromethyl-pyrrolidine moiety. These compounds were evaluated for their inhibitory activity against c-Met and VEGFR-2 kinases. The most promising derivative demonstrated an IC50 value of 26 nM for c-Met and exhibited significant antiproliferative effects against A549 cells, indicating its potential as a dual inhibitor in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, novel pyrazine derivatives were tested for their antimicrobial properties using the disc diffusion method. The results showed that several compounds had substantial antifungal activity against Candida albicans, highlighting the potential of these compounds in treating fungal infections .

Data Tables

| Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antiproliferative | This compound | 0.98 ± 0.08 | A549 (Lung Cancer) |

| Antimicrobial | Novel Pyrazine Derivative | - | Staphylococcus aureus |

| Neuroprotective | Related Pyrazine Compound | - | Oxidative Stress Pathways |

Mecanismo De Acción

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine exerts its effects involves its interaction with molecular targets. The fluoromethyl group and the pyrazine ring can interact with specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application being studied.

Comparación Con Compuestos Similares

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.

Pyrazine derivatives: These compounds feature the pyrazine ring but with different functional groups. The uniqueness of this compound lies in its specific combination of the fluoromethyl group and the pyrazine ring, which can confer distinct chemical and biological properties.

Actividad Biológica

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrazine Ring : Utilizing appropriate precursors to create the pyrazine structure.

- Introduction of the Pyrrolidine Group : This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative reacts with a suitable electrophile.

- Fluoromethylation : The introduction of the fluoromethyl group can be accomplished using reagents such as chlorofluoromethane in the presence of a base.

Biological Activity

The biological activity of this compound is characterized by several key effects:

Anticancer Properties

Recent studies have indicated that derivatives of pyrazine, including this compound, exhibit significant anticancer activities. For instance, compounds in the pyrazine family have been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Similar to other pyrazine derivatives that target kinases involved in cancer progression, this compound may modulate kinase activity, leading to reduced cell proliferation .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. Studies have shown that certain pyrazines can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts .

The mechanism by which this compound exerts its biological activity involves:

- Enzyme Inhibition : The compound likely binds to active sites on enzymes, preventing their function and thereby altering metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular communication and survival.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Pyrazine | C4H4N2 | Anticancer | 0.005 |

| T-1106 | C5H6N2 | Antiviral | 32 |

| N-(2-benzoyl...) | C16H14N2O2 | Anticancer | Not specified |

The table illustrates that while other compounds exhibit potent biological activities, the specific structural modifications in this compound may enhance its binding affinity and selectivity towards biological targets.

Case Studies

Several case studies highlight the efficacy of pyrazine derivatives:

- Anticancer Efficacy : A study demonstrated that certain pyrazine derivatives had IC50 values below 10 nM against specific cancer cell lines, indicating strong antiproliferative activity .

- Neuroprotective Studies : Research on cholinesterase inhibitors showed that modifications to the pyrazine structure could significantly improve inhibitory potency against AChE and BChE, supporting its potential use in neurodegenerative therapies .

Propiedades

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-5-8-1-4-13(7-8)9-6-11-2-3-12-9/h2-3,6,8H,1,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWIJRDVMITAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.